molecular formula C18H18N4O2 B6670504 N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1H-indazole-5-carboxamide

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1H-indazole-5-carboxamide

Cat. No.: B6670504
M. Wt: 322.4 g/mol
InChI Key: QENIAHYYHSUHEE-DLBZAZTESA-N
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Description

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1H-indazole-5-carboxamide: is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure that includes a pyridine ring, an oxane ring, and an indazole moiety, making it a subject of interest for various biochemical and pharmacological studies.

Properties

IUPAC Name

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1H-indazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(13-3-4-15-14(10-13)11-20-22-15)21-16-2-1-9-24-17(16)12-5-7-19-8-6-12/h3-8,10-11,16-17H,1-2,9H2,(H,20,22)(H,21,23)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENIAHYYHSUHEE-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=CC=NC=C2)NC(=O)C3=CC4=C(C=C3)NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](OC1)C2=CC=NC=C2)NC(=O)C3=CC4=C(C=C3)NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1H-indazole-5-carboxamide typically involves multiple steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and a dehydrating agent.

    Pyridine Ring Introduction: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with a nucleophile.

    Indazole Formation: The indazole moiety is often synthesized through a condensation reaction involving hydrazine and a suitable ketone or aldehyde.

    Amide Bond Formation: The final step involves coupling the oxane-pyridine intermediate with the indazole carboxylic acid using a coupling reagent like carbodiimide.

Industrial Production Methods

In an industrial setting, the production of This compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Temperature Control: Maintaining optimal temperatures for each reaction step to ensure high conversion rates.

    Catalysts and Reagents: Using efficient catalysts and high-purity reagents to facilitate the reactions.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1H-indazole-5-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and indazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine or indazole derivatives.

Scientific Research Applications

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1H-indazole-5-carboxamide: has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its complex structure and biological activity.

    Biological Studies: Used in studies to understand its interaction with various biological targets.

    Chemical Biology: Employed in the design of probes for studying cellular processes.

    Pharmacology: Explored for its pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1H-indazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1H-indazole-5-carboxamide: can be compared with other similar compounds, such as:

  • N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamate
  • 4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-isobutylbenzenesulfonamide

These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of This compound lies in its specific combination of the pyridine, oxane, and indazole rings, which confer distinct chemical and biological properties.

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